[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
CAS No.: 1001518-92-8
Cat. No.: VC2355028
Molecular Formula: C9H8BrF3N2O2
Molecular Weight: 313.07 g/mol
* For research use only. Not for human or veterinary use.
![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid - 1001518-92-8](/images/structure/VC2355028.png)
Specification
CAS No. | 1001518-92-8 |
---|---|
Molecular Formula | C9H8BrF3N2O2 |
Molecular Weight | 313.07 g/mol |
IUPAC Name | 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17) |
Standard InChI Key | SQFHLEXCEIEPJC-UHFFFAOYSA-N |
SMILES | C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Br |
Canonical SMILES | C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a substituted pyrazole compound with several distinctive functional groups. The compound's formal identification parameters are presented in Table 1, providing essential reference information for researchers and chemists working with this molecule.
Table 1: Chemical Identity of [4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Parameter | Information |
---|---|
CAS Number | 1001518-92-8 |
IUPAC Name | 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Molecular Formula | C₉H₈BrF₃N₂O₂ |
Molecular Weight | 313.07 g/mol |
Standard InChI | InChI=1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17) |
Standard InChIKey | SQFHLEXCEIEPJC-UHFFFAOYSA |
The compound belongs to the pyrazole family of heterocycles, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structural complexity arises from multiple substituents, including a bromine atom at position 4, a cyclopropyl group at position 5, and a trifluoromethyl group at position 3 of the pyrazole ring.
Molecular Structure and Key Features
The molecular architecture of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid comprises several key structural elements that contribute to its chemical behavior and potential biological activity:
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A pyrazole core providing the basic heterocyclic scaffold
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A bromine substituent at position 4, which serves as a potential site for chemical modifications
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A cyclopropyl group at position 5, introducing structural rigidity
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A trifluoromethyl group at position 3, enhancing metabolic stability and lipophilicity
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An acetic acid moiety attached to the N-1 position of the pyrazole ring, providing acidic properties and potential for salt formation
Each of these structural components plays a significant role in determining the compound's physicochemical properties and potential biological interactions.
Physicochemical Properties
Physical and Chemical Characteristics
The physicochemical properties of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid are crucial for understanding its behavior in various chemical and biological environments. While specific experimental data for this compound is limited in the available literature, we can extrapolate certain properties based on its structural features and related compounds.
The trifluoromethyl group significantly enhances the lipophilicity of the molecule, potentially improving its bioavailability in biological systems. This group is also known to enhance metabolic stability, which can be advantageous for potential pharmaceutical applications . The carboxylic acid functional group contributes to the compound's acidity and presents opportunities for salt formation and esterification reactions .
To provide context, Table 2 compares key properties of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid with a structurally similar compound, [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid:
Table 2: Comparative Physicochemical Properties
Solubility and Stability
The solubility profile of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is influenced by its structural components. The presence of the carboxylic acid group likely enhances its solubility in polar solvents and aqueous solutions at higher pH values, where ionization occurs. Conversely, the trifluoromethyl and bromine substituents contribute to lipophilicity, potentially improving solubility in non-polar organic solvents.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid and monitoring reactions involving this compound. The specific chromatographic conditions would depend on the intended application and required sensitivity.
Comparison with Structural Analogs
Structural Variations and Properties
To provide context for understanding [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, it is valuable to compare it with structurally related compounds. Table 3 presents a comparison with several structural analogs identified in the search results.
Table 3: Comparison of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid with Structural Analogs
These structural variations can significantly impact the compounds' physicochemical properties, reactivity, and potential biological activities. The substitution of a trifluoromethyl group with a difluoromethyl group, for example, would likely alter the electronic properties and lipophilicity of the molecule .
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